molecular formula C9H15BrO3 B12840646 Ethyl 2-acetyl-5-bromopentanoate

Ethyl 2-acetyl-5-bromopentanoate

Cat. No.: B12840646
M. Wt: 251.12 g/mol
InChI Key: IROZRPTWXTVHFU-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-bromopentanoate is an organobromine compound characterized by a five-carbon chain substituted with a bromine atom at the terminal position (C5), an acetyl group at C2, and an ethyl ester moiety at C1. Its molecular formula is C₉H₁₅BrO₃, with a molecular weight of 275.12 g/mol. This compound is typically synthesized via bromination of pentenoic acid derivatives or through esterification/acylation reactions. Its structural features—a bromine leaving group and ester/acetyl functionalities—make it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 2-acetyl-5-bromopentanoate

InChI

InChI=1S/C9H15BrO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-6H2,1-2H3

InChI Key

IROZRPTWXTVHFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCBr)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl pentanoate followed by acetylation. The reaction conditions typically include the use of bromine and a suitable solvent such as chloroform or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-bromopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-5-bromopentanoate is used in various scientific research fields:

Mechanism of Action

The mechanism by which ethyl 2-acetyl-5-bromopentanoate exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

  • Ethyl Acetate Derivatives: Ethyl 2-acetyl-5-bromopentanoate shares ester and acetyl groups with compounds like methyl benzoate (Table 3, ) and curcuminoids (Table 26, ). However, its bromine atom distinguishes it from these analogs, enhancing its reactivity in substitution reactions.
  • Brominated Compounds: Bromine-substituted compounds, such as brominated gingerols (Table 23, ), exhibit antimicrobial properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound 275.12 Ester, Acetyl, Bromine Nucleophilic substitutions, APIs*
Methyl benzoate (Table 3, ) 136.15 Ester Flavoring agent, solvent
Curcumin (Table 26, ) 368.38 Diarylheptanoid, Ketone Antioxidant, anti-inflammatory
6-Gingerol (Table 23, ) 294.39 Phenol, Ketone Antimicrobial, antiemetic

*APIs: Active Pharmaceutical Ingredients

Research Findings and Limitations

  • Key Gap: The evidence lacks explicit data on this compound, necessitating extrapolation from structural analogs.
  • Ethyl Acetate Extraction : The compound’s solubility in ethyl acetate (implied by its ester group) aligns with extraction methods for bioactive compounds in turmeric and ginger (Tables 23, 26; ).

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